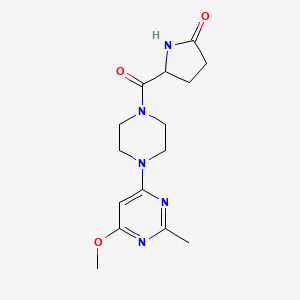

5-(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

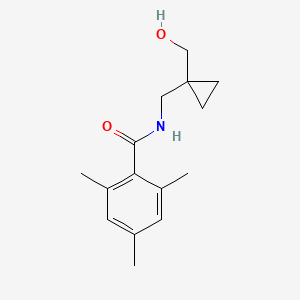

The synthesis of pyrrolidine-based compounds like this one often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions are carefully controlled to ensure the correct formation of the ring . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

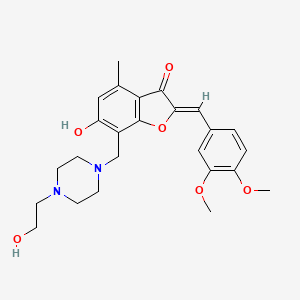

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a 6-methoxy-2-methylpyrimidin-4-yl group and a piperazine-1-carbonyl group.Applications De Recherche Scientifique

Synthesis of Novel Compounds

Novel Synthesis Approaches

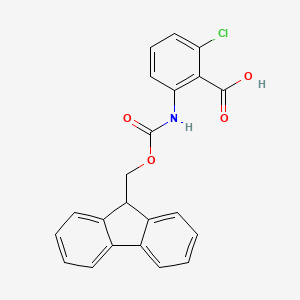

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, thiazolopyrimidines derived from visnaginone and khellinone showcases innovative approaches to creating anti-inflammatory and analgesic agents. These compounds, including variants of the queried molecule, demonstrate high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).

Pharmacological Applications

Antiemetic and Tranquilizing Properties

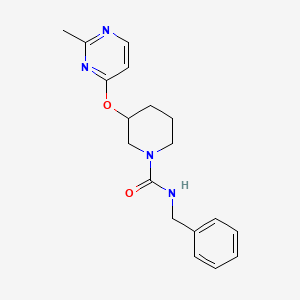

A series of 4-piperazinopyrimidines bearing a methylthio substituent have shown a very interesting profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This underscores the potential of compounds with structural similarities to the queried chemical in therapeutic applications (Mattioda et al., 1975).

Antimicrobial and Antifungal Activities

New Triazole Derivatives

The synthesis of new 1,2,4-triazole derivatives, including Schiff base and Mannich base derivatives, indicates a method for creating compounds with good or moderate antimicrobial activities against various microorganisms, showcasing the potential of such molecules in combating microbial infections (Bektaş et al., 2007).

Anti-Inflammatory and Analgesic Activity

Furochromone Pyrimidine Derivatives

Synthesis of new visnagen and khellin furochromone pyrimidine derivatives and their demonstrated anti-inflammatory and analgesic activity highlight the potential of such compounds in therapeutic settings, including those structurally related to the queried molecule (Abu‐Hashem & Youssef, 2011).

Anticancer Activities

Estrogen Receptor Binding and Molecular Docking

The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, evaluated against breast cancer cell lines, demonstrates the anticancer potential of such compounds. Molecular docking of active compounds against Bcl-2 protein shows good binding affinity, indicating their role in anti-proliferative activities (Parveen et al., 2017).

Propriétés

IUPAC Name |

5-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-10-16-12(9-14(17-10)23-2)19-5-7-20(8-6-19)15(22)11-3-4-13(21)18-11/h9,11H,3-8H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHVXRMGXYAYBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3CCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-4-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2476516.png)

![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2476517.png)

![4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2476519.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2476526.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2476531.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2476533.png)